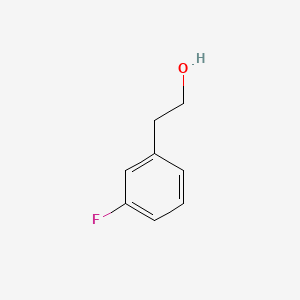

2-(3-Fluorophenyl)ethanol

Description

2-(3-Fluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and an estimated molecular weight of 140.15 g/mol. It consists of an ethanol group (-CH₂CH₂OH) attached to a meta-fluorinated benzene ring. The fluorine atom at the 3-position on the phenyl ring introduces electronic effects (e.g., electron-withdrawing character) that influence its physicochemical properties, such as acidity, solubility, and reactivity.

The compound is likely used as a pharmaceutical intermediate or chiral building block, given the prevalence of fluorinated aromatic alcohols in medicinal chemistry (e.g., analogs like (S)-2-amino-2-(3-fluorophenyl)ethanol are noted in ) .

Properties

IUPAC Name |

2-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBGEKFZCWVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341448 | |

| Record name | 2-(3-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52059-53-7 | |

| Record name | 2-(3-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Fluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-fluorobenzaldehyde using sodium borohydride in the presence of methanol . Another method includes the reduction of 3-fluorophenylacetic acid using lithium aluminum hydride . These reactions typically occur under mild conditions and yield high-purity products.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-fluorophenylacetaldehyde. This method is preferred due to its scalability and cost-effectiveness . The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)ethanol undergoes various chemical reactions, including:

Reduction: It can be reduced to 3-fluorophenylethane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed

Oxidation: 3-Fluorophenylacetic acid.

Reduction: 3-Fluorophenylethane.

Substitution: 3-Fluorophenylethyl chloride or bromide.

Scientific Research Applications

2-(3-Fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to 3-fluorophenylacetaldehyde . This reaction is crucial in studying the enzyme kinetics and understanding the metabolic pathways involving fluorinated compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-fluorophenyl)ethanol with structurally and functionally related compounds, highlighting differences in molecular properties, synthesis, and applications:

Key Comparative Insights:

Electronic Effects: The 3-fluoro substituent in this compound moderately withdraws electron density via inductive effects, making the hydroxyl group more acidic (estimated pKa ~10–11) compared to non-fluorinated analogs. In contrast, the nitro group in 2-(3-nitrophenyl)ethanol significantly lowers the pKa (~8–9) . Trifluorinated analogs (e.g., 2-(3,4,5-trifluorophenyl)ethanol) exhibit enhanced lipophilicity (logP ~2.5), favoring blood-brain barrier penetration in drug design .

Synthetic Accessibility: this compound may be synthesized via reduction of 3-fluorophenylacetic acid esters or via Grignard addition to 3-fluorobenzaldehyde, as inferred from methods for 1-(2-fluoro-4-hydroxyphenyl)ethanone . Amino derivatives (e.g., (S)-2-amino-2-(3-fluorophenyl)ethanol) require enantioselective routes, such as enzymatic resolution or chiral catalysis .

Applications: Pharmaceutical Intermediates: Fluorinated ethanol derivatives are critical in synthesizing kinase inhibitors (e.g., AZD1152, mentioned in ) and radiopharmaceuticals due to fluorine’s metabolic stability . Material Science: Alkyne-containing analogs (e.g., 2-(3-fluorophenyl)-3-butyn-2-ol) are utilized in click chemistry for polymer functionalization .

Spectroscopic Differentiation: ¹H NMR: The fluorine atom in this compound causes deshielding of adjacent protons, producing distinct splitting patterns (e.g., meta-fluorine induces coupling with aromatic protons at ~6.7–7.2 ppm) . Mass Spectrometry: The molecular ion peak for this compound is expected at m/z 140, while nitro analogs (e.g., 2-(3-nitrophenyl)ethanol) show fragmentation patterns indicative of NO₂ loss .

Research Findings and Limitations

- Thermal Stability : Fluorinated compounds like those in exhibit higher thermal degradation temperatures (~250°C) due to strong C-F bonds, implying utility in high-temperature processes .

- Data Gaps: Direct experimental data (e.g., solubility, melting point) for this compound are absent in the provided evidence; values are inferred from structurally similar compounds.

Biological Activity

2-(3-Fluorophenyl)ethanol is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic alcohol with the following molecular characteristics:

- Molecular Formula : C₉H₁₁F O

- Molecular Weight : Approximately 154.18 g/mol

- Appearance : Clear colorless liquid

The presence of a fluorinated phenyl group contributes to its unique chemical reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : This compound has been shown to interact with various neurotransmitter receptors, potentially influencing neurological pathways. Such interactions may have implications for treating conditions like depression or anxiety.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may offer protective effects against oxidative stress.

- Anticoagulant Activity : Some studies indicate that amino alcohols can modulate coagulation pathways, hinting at potential uses in managing thrombotic conditions.

Synthesis and Functionalization

Research has highlighted various synthetic routes for producing this compound, often focusing on enhancing its biological activity through functionalization. For instance, metalation techniques have been employed to create derivatives with improved pharmacological properties .

Pharmacological Applications

- Neuropharmacology : In a study examining the effects of this compound on neurotransmitter systems, it was found to modulate serotonin receptors, which are critical in mood regulation. This modulation suggests potential applications in developing antidepressants.

- Antioxidative Studies : A comparative analysis of various fluorinated alcohols revealed that this compound exhibited significant antioxidative activity, comparable to established antioxidants like ascorbic acid. This property could be beneficial in formulating protective agents against oxidative damage in cells.

- Coagulation Studies : Preliminary investigations into the anticoagulant effects of this compound indicated that it can influence clotting factors in vitro, suggesting a potential role in therapeutic settings for preventing thrombosis.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Receptor Modulation | Influences serotonin receptor activity | |

| Antioxidant | Scavenges free radicals | |

| Anticoagulant | Modulates coagulation pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.